2,2,2-Trifluoroethyl acrylate

Description

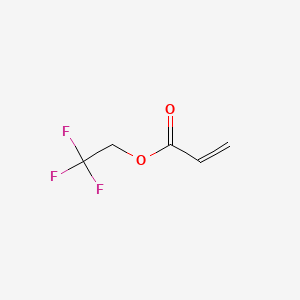

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHXIMACZBQHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29036-64-4 | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29036-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0059958 | |

| Record name | 2,2,2-Trifluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-47-6 | |

| Record name | 2,2,2-Trifluoroethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 407-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a crucial fluorinated monomer utilized in the synthesis of advanced polymers with unique properties. The incorporation of the trifluoroethyl group imparts desirable characteristics such as low surface energy, enhanced hydrophobicity, improved chemical resistance, and specific refractive indices to the resulting polymers. These attributes make TFEA-based polymers highly valuable for a range of applications, including the development of high-performance coatings, advanced adhesives, specialized optical materials, and biomedical devices. This technical guide provides an in-depth overview of the core synthesis methods for 2,2,2-Trifluoroethyl acrylate, complete with detailed experimental protocols, comparative data, and a visual representation of the general synthesis workflow.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main chemical pathways: the reaction of an acrylic acid derivative with 2,2,2-trifluoroethanol (B45653), direct esterification of acrylic acid, and transesterification of an alkyl acrylate. The choice of method often depends on factors such as the desired purity of the final product, yield, and the availability and cost of starting materials.

Reaction of Acryloyl Chloride with 2,2,2-Trifluoroethanol

This method involves the reaction of an activated acrylic acid derivative, acryloyl chloride, with 2,2,2-trifluoroethanol. The high reactivity of the acyl chloride allows for rapid and high-yield conversion to the corresponding ester. This pathway is analogous to the synthesis of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), for which detailed protocols have been published.[1][2][3]

Direct Esterification of Acrylic Acid with 2,2,2-Trifluoroethanol

Direct esterification involves the reaction of acrylic acid with 2,2,2-trifluoroethanol, typically in the presence of an acid catalyst to facilitate the reaction. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[4][5] To drive the reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation.

Transesterification of Alkyl Acrylates with 2,2,2-Trifluoroethanol

Another viable route is the acid-catalyzed transesterification of simple alkyl acrylates, such as methyl acrylate or ethyl acrylate, with 2,2,2-trifluoroethanol. This equilibrium-driven reaction involves heating the reactants in the presence of a catalyst, and the lower-boiling alcohol byproduct is removed to shift the equilibrium towards the formation of the desired TFEA.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes.

Protocol 1: Synthesis via Acryloyl Chloride (Adapted from Methacrylate Synthesis)

This protocol is adapted from a patented method for the synthesis of 2,2,2-trifluoroethyl methacrylate and is representative of the acryloyl chloride route.[2][3]

Step 1: Preparation of Acryloyl Chloride (Conceptual)

-

In a reactor equipped with a stirrer, thermometer, and reflux condenser, thionyl chloride and a polymerization inhibitor (e.g., hydroquinone) are charged.

-

A mixture of acrylic acid and a catalyst (e.g., N,N-dimethylformamide - DMF) is added dropwise at a controlled temperature (e.g., 20-25°C).

-

The reaction mixture is then heated (e.g., to 50°C) and maintained for a period to ensure complete conversion to acryloyl chloride.

Step 2: Esterification with 2,2,2-Trifluoroethanol

-

To the freshly prepared acryloyl chloride, a mixture of 2,2,2-trifluoroethanol and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) is added dropwise at an elevated temperature (e.g., 60°C).[2][3]

-

The reaction is allowed to proceed for several hours (e.g., 4-5 hours) at this temperature.[2]

-

After cooling, the reaction mixture is neutralized with a base solution (e.g., 20 wt% NaOH) to a pH of 7.

-

The organic layer is separated, washed with saturated brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The final product, this compound, is purified by vacuum distillation.

Protocol 2: Direct Esterification of Acrylic Acid

The following is a general procedure for the direct esterification of acrylic acid.

-

A mixture of acrylic acid, 2,2,2-trifluoroethanol, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) is charged into a reaction vessel equipped with a distillation setup.

-

The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with a suitable solvent or by other means to drive the reaction forward.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or by measuring the amount of water collected.

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base.

-

The crude product is then washed with water and brine, dried, and purified by vacuum distillation.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data for the synthesis of this compound and its methacrylate analog, providing a basis for comparison of the different methodologies.

| Parameter | Acryloyl Chloride Method (for TFEMA)[2][3] | Direct Esterification | Transesterification |

| Primary Reactants | Acryloyl Chloride, 2,2,2-Trifluoroethanol | Acrylic Acid, 2,2,2-Trifluoroethanol | Alkyl Acrylate, 2,2,2-Trifluoroethanol |

| Typical Catalyst | 4-Dimethylaminopyridine (DMAP) | H₂SO₄, p-TSA, Solid Acids | Acid or Base Catalysts |

| Reaction Temperature | 50-70°C | Reflux Temperature | 60-140°C[6] |

| Reaction Time | 3-5 hours | Variable | Variable |

| Reported Yield | >95% | Generally lower than acyl chloride route | Variable |

| Reported Purity (GC) | >98% | Variable | Variable |

Signaling Pathways and Experimental Workflows

A generalized workflow for the synthesis of this compound can be visualized to illustrate the logical progression from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the reaction of acryloyl chloride and 2,2,2-trifluoroethanol offering high yields and purity. Direct esterification and transesterification present alternative routes with their own process considerations. The selection of the optimal synthesis strategy will depend on the specific requirements of the research or manufacturing process, including purity standards, scalability, and economic factors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development.

References

- 1. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]

- 2. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 3. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 4. ijrar.org [ijrar.org]

- 5. researchgate.net [researchgate.net]

- 6. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

A Technical Guide to the Purity and Analysis of 2,2,2-Trifluoroethyl Acrylate (TFEA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a crucial fluorinated monomer utilized in the synthesis of advanced polymers with unique properties. Its incorporation into a polymer backbone imparts desirable characteristics such as high hydrophobicity, excellent chemical resistance, low surface energy, and a reduced refractive index.[1][2] These attributes make TFEA-based polymers highly valuable in a variety of applications, including protective coatings, specialty adhesives, and advanced optical materials. For researchers and professionals in drug development and materials science, ensuring the purity of the TFEA monomer is paramount, as impurities can significantly impact polymerization kinetics and the final properties of the resulting polymer. This technical guide provides an in-depth overview of TFEA purity, common impurities, and detailed analytical methodologies for its characterization.

TFEA Purity Specifications and Common Impurities

Commercial grades of 2,2,2-trifluoroethyl acrylate typically offer a purity of ≥98.0% or 99%.[2] To prevent premature polymerization during storage and transport, a stabilizer, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ), is added at a concentration of approximately 100 ppm.[3]

The synthesis of TFEA is commonly achieved through the esterification of acrylic acid with 2,2,2-trifluoroethanol (B45653) or the transesterification of a simple alkyl acrylate.[4] Consequently, potential impurities in the final product often stem from these starting materials and side reactions.

Table 1: Typical Purity Specifications and Common Impurities in this compound

| Parameter | Specification | Common Impurities | Potential Source |

| Purity | ≥ 98.0% (by GC) | - | - |

| Inhibitor (MEHQ) | ~100 ppm | - | Added for stabilization |

| Acrylic Acid | Variable | Unreacted starting material | Esterification of acrylic acid |

| 2,2,2-Trifluoroethanol | Variable | Unreacted starting material | Esterification or transesterification |

| Acrylic Acid Dimer | Variable | Side reaction of acrylic acid | Present in acrylic acid starting material or formed during synthesis |

| Residual Solvents | Variable | Solvents used in synthesis and purification | Manufacturing process |

| Other Acrylate Esters | Variable | Byproducts from transesterification | Transesterification reactions |

Impact of Impurities on Polymerization and Polymer Properties

The presence of impurities in TFEA monomer can have a range of detrimental effects on both the polymerization process and the final polymer's performance.

-

Acrylic Acid: The presence of acrylic acid can alter the polarity of the monomer mixture and may influence the reactivity ratios in copolymerizations.[5] It can also affect the adhesion and water absorption properties of the final polymer.

-

2,2,2-Trifluoroethanol: This alcohol can act as a chain transfer agent in radical polymerization, potentially leading to a decrease in the polymer's molecular weight.

-

Acrylic Acid Dimer: The dimer of acrylic acid is known to affect the reactivity and performance of acrylic monomers during polymerization.[5]

-

Inhibitor (MEHQ): While essential for stability, the concentration of the inhibitor must be carefully controlled. Insufficient inhibitor can lead to spontaneous polymerization, while excessive amounts can retard or inhibit the desired polymerization reaction. The effectiveness of inhibitors can be temperature-dependent.[5][6][7]

The following diagram illustrates the relationship between common impurities and their potential impact on the final polymer.

Caption: Relationship between common TFEA impurities and their potential effects on polymerization and final polymer properties.

Experimental Protocols for Purity Analysis

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive analysis of TFEA purity and to quantify any impurities present.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is the primary method for determining the purity of TFEA and for separating and quantifying volatile impurities. The ASTM D3362 standard, although withdrawn, provides a robust framework for the analysis of acrylate esters.[1][8][9][10][11]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the TFEA sample into a 10 mL volumetric flask.

-

Add a suitable internal standard (e.g., a high-purity, non-interfering hydrocarbon or another ester) of a known concentration.

-

Dilute to the mark with a high-purity solvent such as acetone (B3395972) or ethyl acetate. Mix thoroughly.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-WAX or HP-FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the polar analytes.[12][13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

GC Parameters (Example):

-

Inlet Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis:

-

Identify the peaks corresponding to TFEA and any impurities based on their retention times, confirmed by running individual standards.

-

Calculate the area of each peak.

-

The percentage of each component is calculated using the following formula, incorporating the response factor of each impurity relative to the internal standard:

% Component = (AreaComponent / AreaInternal Standard) x (ConcentrationInternal Standard / ConcentrationSample) x Response Factor x 100

-

Table 2: Example GC Parameters for TFEA Analysis

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector (FID) Temp. | 275 °C |

| Oven Program | 60°C (2 min), then 10°C/min to 220°C (5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is a powerful tool for the structural elucidation of TFEA and can be used for quantitative analysis (qNMR) to determine purity.

Methodology:

-

Sample Preparation for qNMR:

-

Accurately weigh a specific amount of the TFEA sample into an NMR tube.

-

Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) that has a simple spectrum and resonances that do not overlap with the analyte signals.[14][15][16][17]

-

Add a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

-

-

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

-

¹H NMR Parameters for Quantification:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[16]

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of TFEA and a signal from the internal standard.

-

The purity of the TFEA can be calculated using the following equation:

Purity (%) = (ITFEA / IStd) x (NStd / NTFEA) x (MTFEA / MStd) x (mStd / mTFEA) x PStd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective technique for confirming the identity of TFEA by identifying its characteristic functional groups and for detecting certain impurities.

Methodology:

-

Sample Preparation:

-

For a liquid sample like TFEA, a neat sample can be analyzed by placing a drop between two salt plates (e.g., KBr or NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation:

-

FTIR Spectrometer: A standard FTIR spectrometer is sufficient.

-

-

Data Acquisition:

-

Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

-

Data Analysis:

Table 3: Characteristic FTIR Absorption Bands for TFEA

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretch (ester) |

| ~1635 | C=C stretch (alkene) |

| ~1410 | C-H bend (alkene) |

| ~1170 | C-F stretch |

| ~810 | =C-H bend (alkene) |

Workflow for TFEA Purity Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of a TFEA monomer sample.

Caption: A typical workflow for the purity analysis of a TFEA monomer sample.

Conclusion

The purity of this compound is a critical factor that influences its polymerization behavior and the ultimate performance of the resulting fluoropolymers. A thorough understanding of potential impurities and the application of robust analytical methods are essential for ensuring monomer quality and achieving desired polymer properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of TFEA, enabling the development of high-performance materials for a wide range of advanced applications.

References

- 1. store.astm.org [store.astm.org]

- 2. polysciences.com [polysciences.com]

- 3. This compound MEHQ 100ppm inhibitor, 99 407-47-6 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. iomosaic.com [iomosaic.com]

- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]

- 8. kelid1.ir [kelid1.ir]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D3362-25 - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography [en-standard.eu]

- 12. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpst.cz [hpst.cz]

- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. keit.co.uk [keit.co.uk]

- 20. azom.com [azom.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

Spectroscopic Profile of 2,2,2-Trifluoroethyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a crucial monomer in the synthesis of advanced polymers with applications in pharmaceuticals, materials science, and drug delivery systems. Understanding the spectroscopic characteristics of TFEA is fundamental for quality control, reaction monitoring, and structural elucidation of novel materials.

Molecular Structure and Spectroscopic Overview

2,2,2-Trifluoroethyl acrylate (C₅H₅F₃O₂) is the ester of acrylic acid and 2,2,2-trifluoroethanol. Its structure comprises a vinyl group, a carbonyl group, and a trifluoroethyl group, each contributing distinct signals in various spectroscopic analyses. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopy

The proton NMR spectrum of TFEA exhibits characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the trifluoromethyl group.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (trans to C=O) | ~6.53 | Doublet of doublets (dd) | J_trans = 17.3 Hz, J_gem = 1.5 Hz |

| H-2 (cis to C=O) | ~5.97 | Doublet of doublets (dd) | J_cis = 10.5 Hz, J_gem = 1.5 Hz |

| H-1 | ~6.19 | Doublet of doublets (dd) | J_trans = 17.3 Hz, J_cis = 10.5 Hz |

| -OCH₂- | ~4.55 | Quartet (q) | ³J_HF = 8.4 Hz |

Note: Data is typically acquired in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| C=O | ~165 |

| CH₂= | ~132 |

| =CH | ~128 |

| -CF₃ | ~123 (quartet, ¹J_CF ≈ 277 Hz) |

| -OCH₂- | ~60 (quartet, ²J_CF ≈ 37 Hz) |

Note: Data is typically acquired in CDCl₃.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is characterized by a single signal for the three equivalent fluorine atoms.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CF₃ | ~-74 | Triplet (t) |

Note: Referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1740 | C=O stretch | Ester Carbonyl |

| ~1640 | C=C stretch | Alkene |

| ~1410 | =C-H in-plane bend | Alkene |

| ~1280, ~1170 | C-F stretch | Trifluoromethyl |

| ~1080 | C-O stretch | Ester |

| ~990, ~820 | =C-H out-of-plane bend | Alkene |

Mass Spectrometry (MS)

Mass spectrometry of TFEA provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity | Possible Fragment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 83 | High | [CF₃CH₂O]⁺ |

| 55 | High | [H₂C=CHCO]⁺ (Acryloyl cation) |

| 27 | Moderate | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC is used to separate the analyte from any impurities before it enters the mass spectrometer. The mass spectrum is recorded over a mass-to-charge (m/z) range of, for example, 20-200.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Polymerization Mechanisms of 2,2,2-Trifluoroethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the various polymerization mechanisms of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA). TFEA is a significant fluorinated monomer utilized in the synthesis of advanced polymers with unique properties valuable in numerous applications, including the development of novel drug delivery systems and biomedical devices. This document details the core polymerization techniques, presents quantitative data in structured tables for comparative analysis, provides illustrative diagrams of reaction pathways, and outlines generalized experimental protocols.

Introduction to 2,2,2-Trifluoroethyl Acrylate (TFEA)

This compound (TFEA) is a vinyl monomer featuring a trifluoroethyl ester group. This structural characteristic imparts unique properties to its corresponding polymer, poly(this compound) (PTFEA), including hydrophobicity, low surface energy, and distinct thermal and optical properties. The ability to control the polymerization of TFEA is crucial for tailoring the architecture and, consequently, the function of the resulting polymers for specialized applications.[1]

The primary methods for TFEA polymerization include free-radical polymerization, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, anionic polymerization, and radiation-induced polymerization. Each of these methods offers distinct advantages and levels of control over the final polymer's molecular weight, polydispersity, and architecture.[1]

Free-Radical Polymerization

Conventional free-radical polymerization is a widely used method for polymerizing a variety of vinyl monomers, including TFEA. This process typically involves an initiator that, upon thermal or photochemical decomposition, generates free radicals that initiate the polymerization cascade.

Mechanism:

The mechanism of free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.

-

Initiation: A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) decomposes to form primary radicals. These radicals then react with a TFEA monomer to create an initiated monomer radical.

-

Propagation: The newly formed monomer radical adds to subsequent TFEA monomers in a repetitive fashion, leading to the growth of the polymer chain.

-

Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.

While straightforward, conventional free-radical polymerization offers limited control over molecular weight and results in polymers with broad molecular weight distributions (high polydispersity).[2]

Experimental Protocol: Conventional Free-Radical Polymerization of TFEA

-

Materials: this compound (TFEA, monomer), azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., acetonitrile, toluene).[3]

-

Procedure:

-

The desired amounts of TFEA, AIBN, and solvent are added to a reaction vessel equipped with a magnetic stirrer and a condenser.

-

The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.

-

The reaction vessel is then immersed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).

-

The polymerization is allowed to proceed for a predetermined time.

-

The reaction is terminated by cooling the vessel and exposing the mixture to air.

-

The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

-

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, also known as reversible-deactivation radical polymerization (RDRP), provide significantly improved control over polymer molecular weight, polydispersity, and architecture compared to conventional free-radical methods. This is achieved by establishing a dynamic equilibrium between active (propagating) radical species and dormant species.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.

Mechanism:

ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species to the transition metal catalyst. This process generates a propagating radical and a higher oxidation state metal complex. The reverse reaction, deactivation, involves the transfer of the halogen atom back to the radical, reforming the dormant species. This rapid activation-deactivation equilibrium ensures a low concentration of active radicals at any given time, minimizing termination reactions.

Experimental Protocol: ATRP of TFEA

-

Materials: TFEA (monomer), ethyl α-bromoisobutyrate (EBiB, initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and a solvent (e.g., anisole).

-

Procedure:

-

To a Schlenk flask, add CuBr and the solvent.

-

The flask is sealed, and the mixture is degassed by several freeze-pump-thaw cycles.

-

While maintaining an inert atmosphere, the ligand (PMDETA) is added, and the mixture is stirred until the catalyst complex forms.

-

The monomer (TFEA) and the initiator (EBiB) are then added via syringe.

-

The flask is placed in a thermostated oil bath to begin the polymerization.

-

Samples can be withdrawn periodically to monitor monomer conversion and molecular weight evolution.

-

The polymerization is terminated by cooling and exposing the reaction mixture to air, which oxidizes the copper catalyst.

-

The polymer is purified by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

Mechanism:

The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the original propagating radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This rapid exchange process ensures that most polymer chains have a similar probability of growth, leading to a narrow molecular weight distribution.

Experimental Protocol: RAFT Polymerization of TFEA

-

Materials: TFEA (monomer), a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), AIBN (initiator), and a solvent (e.g., 1,4-dioxane).[4]

-

Procedure:

-

TFEA, the RAFT agent, AIBN, and the solvent are combined in a reaction flask.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.

-

The flask is then placed in an oil bath at a temperature appropriate for the initiator (e.g., 70 °C for AIBN).

-

The polymerization proceeds for the desired time.

-

The reaction is quenched by rapid cooling and exposure to air.

-

The polymer is isolated by precipitation into a suitable non-solvent.

-

Anionic Polymerization

Anionic polymerization is a form of living polymerization initiated by a nucleophilic species, such as an organolithium compound. This method can produce polymers with very narrow molecular weight distributions and well-defined architectures. However, it requires stringent reaction conditions, including high purity of reagents and the absence of protic impurities.

Mechanism:

Anionic polymerization is initiated by the attack of a nucleophile on the double bond of the monomer, creating a carbanionic propagating species. This carbanion then continues to add monomer units. In an ideal living anionic polymerization, there are no termination or chain transfer reactions, and the polymer chains will continue to grow as long as monomer is available.

Experimental Protocol: Anionic Polymerization of TFEA

-

Materials: TFEA (monomer, rigorously purified), an initiator (e.g., n-butyllithium), and an anhydrous, aprotic solvent (e.g., tetrahydrofuran, THF).

-

Procedure:

-

All glassware must be rigorously dried, and the reaction is carried out under a high-vacuum line or in a glovebox.

-

The solvent is purified to remove all protic impurities.

-

The monomer is purified to remove inhibitors and any protic impurities.

-

The solvent is transferred to the reaction flask and cooled to a low temperature (e.g., -78 °C).

-

The initiator is added, followed by the slow addition of the monomer.

-

The polymerization is typically very fast.

-

The living polymer chains can be terminated by the addition of a quenching agent, such as methanol.

-

The polymer is then isolated by precipitation.

-

Radiation-Induced Polymerization

Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate initiating species (radicals, cations, or anions) directly from the monomer or solvent.

Mechanism:

The interaction of ionizing radiation with the monomer can lead to the formation of radical cations and electrons. These primary species can then initiate polymerization through radical or ionic pathways, depending on the monomer and reaction conditions. For acrylates like TFEA, a free-radical mechanism is often predominant.

Experimental Protocol: Radiation-Induced Polymerization of TFEA

-

Materials: TFEA (monomer).

-

Procedure:

-

The monomer is placed in a suitable container (e.g., a glass ampoule).

-

The sample is degassed to remove oxygen.

-

The sealed container is then exposed to a source of high-energy radiation (e.g., a Cobalt-60 gamma source) for a specific dose and dose rate.

-

After irradiation, the polymer is isolated, often by dissolving the reaction mixture in a suitable solvent and precipitating it in a non-solvent.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the polymerization of TFEA and related monomers under various conditions.

Table 1: RAFT Polymerization of 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) [3]

| CTA | Initiator | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |

| CTA2 | V-70 | 30 | 37,800 | < 1.10 |

| CTA2 | Photo (LED) | Room Temp | 25,300 | < 1.10 |

CTA2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid

Table 2: Free-Radical Copolymerization of TFEA (ATRIF) with Acrylonitrile (AN) [3]

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Type |

| AN | ATRIF | 1.25 ± 0.04 | 0.93 ± 0.05 | Random |

Reactivity ratios (r) determined by Fineman-Ross and Kelen-Tüdos methods at 70 °C.

Table 3: RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) [5]

| Macro-CTA | Initiator | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |

| PSMA9 | T21s | 90 | 26,500 | 1.31 | 98 |

PSMA9: Poly(stearyl methacrylate) macro-chain transfer agent with a degree of polymerization of 9.

Conclusion

The polymerization of this compound can be achieved through a variety of mechanisms, each offering different levels of control over the resulting polymer's properties. Conventional free-radical polymerization is a straightforward method but yields polymers with broad molecular weight distributions. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as ATRP and RAFT are superior, providing excellent control over molecular weight and low polydispersity. Anionic polymerization offers the potential for highly uniform polymers but demands stringent experimental conditions. Radiation-induced polymerization provides a catalyst-free initiation method. The choice of polymerization technique will ultimately depend on the desired properties of the final polymer and the specific requirements of the intended application in research, drug development, or materials science.

References

An In-depth Technical Guide to the Physical Properties of Poly(2,2,2-Trifluoroethyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2,2,2-Trifluoroethyl acrylate) (PTFEA) is a fluorinated acrylate (B77674) polymer that has garnered significant interest in various scientific and industrial fields, including biomedical applications and advanced materials. The presence of the trifluoroethyl group in its structure imparts a unique combination of properties, such as low surface energy, high hydrophobicity, reduced refractive index, and excellent chemical resistance.[1] This guide provides a comprehensive overview of the core physical properties of PTFEA, complete with quantitative data, detailed experimental protocols for characterization, and a conceptual illustration of its structure-property relationships.

Core Physical Properties

The key physical characteristics of Poly(this compound) are summarized in the tables below, providing a clear reference for researchers and developers.

Thermal and Optical Properties

| Property | Value | Measurement Conditions |

| Glass Transition Temperature (Tg) | -10 °C | (lit.)[2][3] |

| Refractive Index (n20/D) | 1.411 | (lit.)[2][3] |

| Density | 1.403 g/mL | at 25 °C (lit.)[2][4] |

Surface and Other Properties

| Property | Value | Measurement Conditions |

| Water Contact Angle | 107° | For PFATRIFE homopolymer[5] |

| Appearance | Transparent[2] | - |

| Solubility | Soluble in DMSO, MEK, methylene (B1212753) chloride, NMP, THF | - |

Structure-Property Relationship

The unique physical properties of PTFEA are directly linked to its chemical structure. The pendant trifluoroethyl group (-CH₂CF₃) plays a crucial role in defining the polymer's characteristics.

References

- 1. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. dataphysics-instruments.com [dataphysics-instruments.com]

- 5. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]

Surface Energy of Poly(2,2,2-Trifluoroethyl acrylate) Coatings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the surface energy characteristics of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) coatings. PTFEA is a fluorinated acrylic polymer notable for its low surface energy, hydrophobicity, and chemical resistance, making it a material of significant interest in various advanced applications, including medical devices, specialty coatings, and drug delivery systems.[1][2] This document outlines the theoretical framework for surface energy analysis, presents available quantitative data, details the experimental protocols for its measurement, and provides visual representations of the experimental workflow.

Introduction to Surface Energy of Fluorinated Polymers

Fluorinated polymers, such as PTFEA, are a class of materials distinguished by the presence of fluorine atoms in their molecular structure. The strong carbon-fluorine bond and the low polarizability of fluorine contribute to their unique properties, including high thermal stability, chemical inertness, and notably low surface energy.[3] Low surface energy is a key attribute that governs the wettability and adhesive characteristics of a material. In the context of drug development and medical devices, a low surface energy coating can reduce biofouling, improve biocompatibility, and control drug release kinetics.

The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter for understanding and predicting how a coating will interact with its environment. This guide focuses on the methodologies used to quantify the surface energy of PTFEA coatings, providing researchers with the necessary information to evaluate and utilize this material effectively.

Quantitative Surface Energy Data

The surface energy of a polymer is typically determined by measuring the contact angles of various liquids with known surface tensions on the polymer surface. While specific data for the complete surface energy profile of pure poly(this compound) is not widely published, we can compile related and indicative values from the scientific literature.

A key indicator of the low surface energy of PTFEA is its high water contact angle. For a homopolymer of poly(2,2,2-trifluoroethyl α-fluoroacrylate), which is structurally very similar to PTFEA, a water contact angle of 107° has been reported.[4] This high contact angle signifies a hydrophobic surface.

| Property | Value | Reference |

| Water Contact Angle (on a structurally similar polymer) | 107° | [4] |

Note: A complete surface energy analysis requires the contact angle of a non-polar liquid, such as diiodomethane, which is not available in the cited literature for this specific polymer.

Experimental Protocols

The determination of the surface energy of PTFEA coatings involves two primary stages: the preparation of a uniform polymer film and the measurement of contact angles, followed by calculation using an appropriate model.

Preparation of Poly(this compound) Coatings

A uniform and smooth polymer coating is essential for accurate contact angle measurements. Two common methods for preparing thin polymer films in a laboratory setting are solution casting and spin coating.

3.1.1. Solution Casting Method

-

Solution Preparation: Dissolve poly(this compound) in a suitable volatile solvent (e.g., a fluorinated solvent) to create a dilute polymer solution.

-

Casting: Pour the polymer solution onto a clean, flat substrate (e.g., a glass slide or a silicon wafer).

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a dust-free chamber or a desiccator, to form a uniform film.

-

Drying: Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

3.1.2. Spin Coating Method

-

Substrate Preparation: Clean the substrate meticulously to ensure it is free of any contaminants.

-

Solution Deposition: Dispense a small amount of the PTFEA solution onto the center of the substrate.

-

Spinning: Rotate the substrate at a high speed (typically 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force will spread the solution evenly across the substrate, and the solvent will evaporate, leaving a thin polymer film.

-

Annealing: Anneal the coated substrate on a hot plate or in an oven to remove residual solvent and improve film quality.

Surface Energy Determination by Contact Angle Goniometry (OWRK Method)

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to calculate the surface free energy of a solid by measuring the contact angles of two or more liquids with known surface tension components.

3.2.1. Principle

The OWRK method partitions the surface energy (γ) into a dispersive component (γd) and a polar component (γp):

γ = γd + γp

The relationship between the contact angle (θ) of a liquid on a solid surface and their respective surface energy components is given by the OWRK equation:

(1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2

where:

-

γL is the total surface tension of the liquid.

-

γSd and γSp are the unknown dispersive and polar components of the solid's surface free energy.

-

γLd and γLp are the known dispersive and polar components of the liquid's surface tension.

3.2.2. Materials and Equipment

-

Contact angle goniometer with a sessile drop system.

-

High-purity probe liquids with known surface tension components (e.g., deionized water and diiodomethane).

-

Microsyringe for dispensing precise liquid droplets.

-

PTFEA-coated substrates.

3.2.3. Procedure

-

Instrument Calibration: Calibrate the contact angle goniometer according to the manufacturer's instructions.

-

Substrate Placement: Place the PTFEA-coated substrate on the sample stage of the goniometer.

-

Droplet Deposition: Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of the first probe liquid (e.g., deionized water) onto the surface of the coating.

-

Contact Angle Measurement: Capture a high-resolution image of the droplet and use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-vapor) interface. Perform measurements on at least three different locations on the surface to ensure reproducibility and calculate the average.

-

Repeat with Second Liquid: Repeat steps 3 and 4 with the second probe liquid (e.g., diiodomethane).

-

Calculation: With the two average contact angles and the known surface tension components of the two liquids, the two unknowns (γSd and γSp) can be solved using the system of two OWRK equations. The total surface free energy of the PTFEA coating is then calculated as the sum of its dispersive and polar components.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

Unveiling the Hydrophobic Nature of 2,2,2-Trifluoroethyl Acrylate-Containing Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into polymer structures provides a powerful strategy for tailoring surface properties, leading to materials with low surface energy, high hydrophobicity, and excellent chemical resistance. Among the various fluorinated monomers, 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and its methacrylate (B99206) analogue (TFEMA) have garnered significant attention. This technical guide delves into the core principles governing the hydrophobicity of polymers containing TFEA, offering a comprehensive overview of quantitative data, experimental methodologies, and the influence of polymer architecture on this critical property.

Core Concepts: The Fluorine Advantage

The hydrophobicity of TFEA-containing polymers stems from the unique properties of the trifluoromethyl (-CF3) group. The high electronegativity of fluorine atoms creates a strong, stable C-F bond and reduces the polarizability of the molecule. This, in turn, minimizes intermolecular interactions with water molecules, leading to a high water contact angle (WCA), a primary indicator of a hydrophobic surface. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[1]

Quantitative Analysis of Hydrophobicity

The hydrophobicity of polymers is most commonly quantified by measuring the static water contact angle. The following tables summarize the WCA values for homopolymers of TFEA and TFEMA, and their copolymers, as reported in the literature.

Table 1: Water Contact Angles of Poly(2,2,2-Trifluoroethyl Acrylate/Methacrylate) Homopolymers

| Polymer | Abbreviation | Water Contact Angle (°) | Reference |

| Poly(this compound) | PTFEA | ~107 | [2][3] |

| Poly(2,2,2-trifluoroethyl methacrylate) | PTFEMA | 99.9 | [4] |

Table 2: Water Contact Angles of Copolymers Containing this compound/Methacrylate

| Copolymer | Comonomer | TFEA/TFEMA Content (mol%) | Water Contact Angle (°) | Reference |

| Poly(FATRIFE-co-MAF) | 2-(Trifluoromethyl)acrylic acid (MAF) | 93 | ~107 | [2] |

| 65 | 95 | [3] | ||

| 58 | 84 | [3] | ||

| 42 | 81 | [2][3] | ||

| Poly(FMA-co-MA) | Methyl Acrylate (MA) | 40 | Comparable to PFMA homopolymer | [5] |

| Poly(FMA-co-TEAc-8) | Perfluoroalkyl ethyl acrylate | 20 | >117 | [6] |

As evidenced by the data, the homopolymers of both TFEA and TFEMA exhibit significant hydrophobicity. Copolymerization with hydrophilic monomers, such as 2-(trifluoromethyl)acrylic acid, leads to a decrease in the water contact angle, rendering the surface more hydrophilic. Conversely, copolymerization with other fluorinated monomers can further enhance the hydrophobic character of the resulting polymer.[6]

Experimental Protocols

Accurate and reproducible measurement of hydrophobicity is crucial for material characterization. Below are detailed methodologies for the synthesis of TFEA-containing polymers and the measurement of their water contact angles.

Synthesis of Poly(this compound) via Free Radical Polymerization

Materials:

-

This compound (TFEA), monomer

-

Azobisisobutyronitrile (AIBN), initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate)

-

Nitrogen gas

-

Precipitating solvent (e.g., methanol, hexane)

Procedure:

-

The TFEA monomer is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.

-

The solution is purged with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

The initiator, AIBN, is added to the reaction mixture.

-

The flask is then immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization.

-

The reaction is allowed to proceed for a predetermined time (several hours to overnight).

-

After polymerization, the viscous solution is cooled to room temperature.

-

The polymer is precipitated by slowly adding the reaction mixture to a vigorously stirred non-solvent.

-

The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.

Measurement of Water Contact Angle (Sessile Drop Method)

Apparatus:

-

Contact angle goniometer equipped with a camera and analysis software

-

Microsyringe for dispensing droplets

-

High-purity deionized water

-

Polymer film sample

Procedure:

-

A thin, uniform film of the polymer is prepared on a flat substrate (e.g., glass slide, silicon wafer) by a suitable method such as spin-coating, dip-coating, or solution casting. The film is then thoroughly dried to remove any residual solvent.

-

The polymer-coated substrate is placed on the sample stage of the goniometer.

-

A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the microsyringe onto the surface of the polymer film.

-

The camera captures a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

The contact angle is measured from the captured image using the analysis software. The software fits a mathematical equation to the shape of the droplet and calculates the angle between the tangent to the droplet at the point of contact and the substrate surface.

-

To ensure accuracy and account for any surface heterogeneity, measurements are typically taken at multiple locations on the sample surface, and the average value is reported.[1][7][8]

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different parameters.

Caption: Experimental workflow for the synthesis and hydrophobicity characterization of TFEA-containing polymers.

Caption: Relationship between comonomer type and the resulting hydrophobicity of TFEA-based copolymers.

Influence of Polymer Architecture

The arrangement of monomer units within a polymer chain, known as polymer architecture, can significantly impact the surface properties and, consequently, the hydrophobicity.

-

Random Copolymers: In random copolymers, TFEA and comonomer units are distributed randomly along the polymer chain. The overall hydrophobicity is an average of the properties of the individual monomers, weighted by their respective mole fractions in the copolymer.

-

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer type followed by blocks of another. Amphiphilic block copolymers containing a hydrophobic PTFEA block and a hydrophilic block can self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.[9][10] When cast as a film, the low surface energy of the PTFEA block often drives it to migrate to the air-polymer interface, resulting in a highly hydrophobic surface, even if the overall composition of the polymer contains a significant hydrophilic component.[11] This surface segregation phenomenon is a key advantage of using block copolymers for creating hydrophobic surfaces.

Conclusion

Polymers incorporating this compound offer a versatile platform for the development of materials with tailored hydrophobic properties. The inherent hydrophobicity of the trifluoroethyl group can be finely tuned through copolymerization with various functional comonomers. Furthermore, the strategic use of different polymer architectures, such as block copolymers, allows for the creation of surfaces with enhanced hydrophobicity due to the surface segregation of the fluorinated segments. This in-depth understanding of the structure-property relationships is critical for researchers and professionals in the rational design of advanced materials for a wide range of applications, from protective coatings and self-cleaning surfaces to specialized materials in drug delivery and biomedical devices.

References

- 1. users.aalto.fi [users.aalto.fi]

- 2. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]

Technical Guide: Solubility of 2,2,2-Trifluoroethyl Acrylate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a key monomer in the synthesis of advanced fluorinated polymers. Due to its trifluoroethyl group, TFEA imparts desirable properties such as hydrophobicity, chemical resistance, and low surface energy to copolymers.[1] Understanding its solubility in various organic solvents is critical for polymerization process design, formulation development, and material purification.

Quantitative Solubility Data

Precise quantitative solubility data (e.g., in g/100 mL) for 2,2,2-Trifluoroethyl acrylate across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its use in polymer synthesis and its chemical structure, its qualitative solubility can be inferred. The monomer is known to be soluble in common organic solvents used for polymerization. For instance, studies involving block copolymers derived from TFEA have utilized solvents like dimethylformamide (DMF) and acetone, indicating the monomer's solubility in these media.[2] The compound is described as not miscible or difficult to mix with water.[3]

The following table summarizes the expected qualitative solubility of TFEA in a selection of common organic solvents, based on chemical principles and application notes. Researchers should verify these solubilities experimentally for their specific grade of TFEA and application conditions.

| Organic Solvent | Chemical Class | Expected Qualitative Solubility |

| Acetone | Ketone | Soluble / Miscible |

| Dimethylformamide (DMF) | Amide | Soluble / Miscible |

| Tetrahydrofuran (THF) | Ether | Soluble / Miscible |

| Toluene | Aromatic Hydrocarbon | Soluble / Miscible |

| Ethyl Acetate | Ester | Soluble / Miscible |

| Methanol | Alcohol | Soluble / Miscible |

| Ethanol | Alcohol | Soluble / Miscible |

| Acetonitrile | Nitrile | Soluble / Miscible |

| Water | Protic | Insoluble / Immiscible[3] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound for a specific application, the following experimental protocols can be employed.

This method provides a rapid assessment of solubility.

-

Preparation: Add a small, pre-weighed amount of this compound (e.g., 25 mg) into a small glass vial or test tube.[4]

-

Solvent Addition: Add the selected organic solvent (e.g., 0.75 mL) to the vial in small portions.[4]

-

Mixing: After each addition, cap the vial and shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved monomer. The absence of a separate phase or visible particles indicates solubility at that concentration.

-

Classification: If the compound dissolves completely, it can be classified as "soluble." If it does not dissolve, it is "insoluble."

This method determines the saturation solubility of TFEA at a specific temperature.[5]

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen organic solvent in a sealed glass vial.[5] The presence of undissolved monomer is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K, 308.15 K, 318.15 K).[5] Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solute to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Use a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Analysis: Quantify the concentration of TFEA in the filtered supernatant. This can be achieved using analytical techniques such as:

-

Gravimetric Analysis: Evaporate the solvent from a known weight of the solution and weigh the remaining TFEA residue.

-

Chromatography (GC/HPLC): Dilute the sample with a suitable solvent and analyze it using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system.[6]

-

Spectroscopy (UV-Vis): If TFEA has a suitable chromophore, its concentration can be determined using a UV-Vis spectrophotometer against a standard calibration curve.[6]

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the quantified concentration and the volume of the sample analyzed.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,2,2-Trifluoroethyl Acrylate (B77674) (CAS: 407-47-6)

This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl acrylate (TFEA), a fluorinated acrylate monomer. Due to its unique properties, TFEA is a compound of significant interest in the development of advanced materials. This document covers its physicochemical properties, synthesis, polymerization, safety and handling, and various applications, with a focus on providing actionable data and experimental insights for laboratory and development settings.

Physicochemical and Safety Data

Quantitative data for this compound are summarized below. It is a flammable and irritating liquid, requiring careful handling in a laboratory setting.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 407-47-6 |

| Molecular Formula | C₅H₅F₃O₂[2][3] |

| Molecular Weight | 154.09 g/mol [2][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 92 °C[2]; 46 °C at 125 mmHg[4][6] |

| Density | 1.216 g/mL at 25 °C[4][6] |

| Refractive Index (n20/D) | 1.35[2][4][6] |

| Flash Point | 12 °C (closed cup)[4] |

| Storage Temperature | 2-8°C[4][7] |

| Water Solubility | Not miscible or difficult to mix[6][7] |

| Purity | ≥ 98.0%[1] |

Table 2: Safety Information for this compound

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Danger | H225: Highly flammable liquid and vapour.[8][9] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8][9] P233: Keep container tightly closed.[8][9] P280: Wear protective gloves/ eye protection/ face protection.[8][9][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P403 + P235: Store in a well-ventilated place. Keep cool.[9][10] |

Synthesis and Polymerization

The synthesis of TFEA and its subsequent polymerization are foundational to its application in advanced materials.[11]

Synthesis

A common method for synthesizing this compound is through the esterification of acrylic acid or its derivatives with 2,2,2-trifluoroethanol.[11] Another approach is the acid-catalyzed transesterification of alkyl acrylates with 2,2,2-trifluoroethanol.[11] The choice of method often depends on the desired purity, yield, and starting material availability.[11]

Caption: Synthesis routes for this compound.

Polymerization

TFEA can be polymerized through various methods, including conventional free-radical polymerization and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[11] CRP methods offer superior control over polymer molecular weight, polydispersity, and architecture.[11]

Caption: Overview of TFEA polymerization techniques.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for RAFT and free-radical polymerization of TFEA.

RAFT Polymerization of TFEA (Thermal and Photo-initiated)

This protocol describes the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of a related compound, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), which provides a model for TFEA polymerization.

Thermal RAFT Polymerization:

-

Materials: 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) monomer, chain transfer agents (CTAs) such as 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA₂), and a radical initiator.[12]

-

Procedure:

-

FATRIFE and CTA₂ are dissolved in a suitable solvent in a reaction vessel.

-

The mixture is degassed by several freeze-pump-thaw cycles.

-

The reaction vessel is placed in a preheated oil bath at a specific temperature.

-

The polymerization is allowed to proceed for a designated time.

-

The reaction is quenched by cooling and exposure to air.

-

The resulting polymer is purified, for instance, by precipitation in a non-solvent.[12]

-

Photo-RAFT Polymerization:

-

Materials: FATRIFE monomer, CTA₂, and a light source (e.g., white LED lamps).[12] No external initiator is required.

-

Procedure:

Free-Radical Copolymerization of TFEA with Acrylonitrile (B1666552)

This protocol details the synthesis of copolymers of TFEA and acrylonitrile (AN).

-

Materials: this compound (ATRIF/TFEA), acrylonitrile (AN), azobisisobutyronitrile (AIBN) as an initiator, and acetonitrile (B52724) as the solvent.[13]

-

Procedure:

-

Desired amounts of ATRIF, AN, and AIBN are dissolved in acetonitrile in a reaction flask.

-

The solution is purged with nitrogen to remove oxygen.

-

The flask is sealed and placed in a thermostated bath at a specific temperature to initiate polymerization.

-

The reaction is carried out for a set duration.

-

The polymerization is terminated by cooling the reaction mixture.

-

The copolymer is precipitated in a non-solvent, filtered, and dried under vacuum.[13]

-

Applications

The unique properties imparted by the trifluoroethyl group make TFEA a valuable monomer in various applications.

-

Coatings and Adhesives: TFEA is used to produce polymers with low surface energy, high hydrophobicity, and excellent chemical and weather resistance.[1] These properties are highly desirable for anti-fouling and low-surface-energy coatings, as well as for durable adhesives and sealants.[1]

-

Dental Materials: The methacrylate (B99206) counterpart of TFEA, 2,2,2-trifluoroethyl methacrylate (TFEMA), has been shown to improve the mechanical properties and durability of denture reline resins.[14] It can enhance elasticity and stiffness while reducing water absorption and solubility.[14]

-

Optical Materials: Polymers derived from TFEA can exhibit a reduced refractive index.[1][15]

-

Pharmaceutical Intermediates: TFEA is also employed as an intermediate in the synthesis of pharmaceuticals.[6]

Caption: Applications derived from the properties of TFEA.

References

- 1. polysciences.com [polysciences.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. アクリル酸2,2,2-トリフルオロエチル contains 100 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H5F3O2 | CID 67889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 407-47-6 [chemicalbook.com]

- 7. This compound CAS#: 407-47-6 [chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | 407-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of 2,2,2-trifluoroethyl methacrylate on properties of autopolymerized hard direct denture reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. specialchem.com [specialchem.com]

A Technical Guide to 2,2,2-Trifluoroethyl Acrylate: Commercial Availability, Properties, and Polymerization Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a key fluorinated monomer utilized in the synthesis of advanced polymers with applications in drug delivery, medical devices, and specialized coatings. This document details commercially available sources, physicochemical properties, and established experimental protocols for its polymerization.

Commercial Suppliers and Product Specifications

2,2,2-Trifluoroethyl acrylate is readily available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available monomer is typically high, often exceeding 98%, and it is commonly supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent premature polymerization. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name/Grade | Purity | Inhibitor | CAS Number |

| Sigma-Aldrich | This compound | 99% | 100 ppm MEHQ | 407-47-6 |

| Polysciences, Inc. | This compound | ≥ 98.0% | ~100 ppm MEHQ | 407-47-6 |

| Tokyo Chemical Industry (TCI) | This compound (stabilized with MEHQ) | >98.0% (GC) | MEHQ | 407-47-6 |

| Lab Pro Inc. | This compound(stabilized with MEHQ) | Min. 98.0% (GC) | MEHQ | 407-47-6 |

| High-Purity Manufacturer (China) | High Purity this compound | 99% min | Not specified | 407-47-6 |

| ChemicalBook | This compound | Not specified | Not specified | 407-47-6 |

Physicochemical Properties

Understanding the physical and chemical properties of TFEA is crucial for its handling, storage, and application in polymer synthesis. The trifluoroethyl group imparts unique characteristics to the resulting polymers, such as low surface energy, high hydrophobicity, and excellent chemical resistance.[1]

| Property | Value | Reference |

| Molecular Formula | C5H5F3O2 | [2][3][4] |

| Molecular Weight | 154.09 g/mol | [2][3][4] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 46 °C at 125 mmHg | [5] |

| Density | 1.216 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.35 | [4][5] |

| Flash Point | 12 °C (closed cup) | |

| Storage Temperature | 2-8°C | |

| Solubility | Not miscible or difficult to mix in water. | [5] |

Experimental Protocols